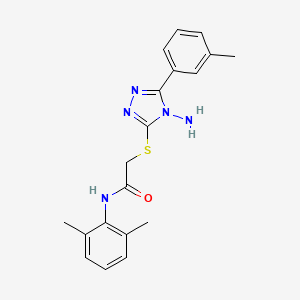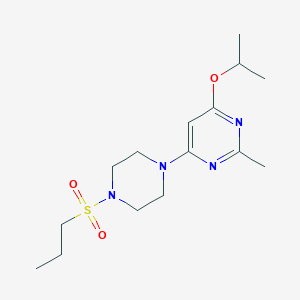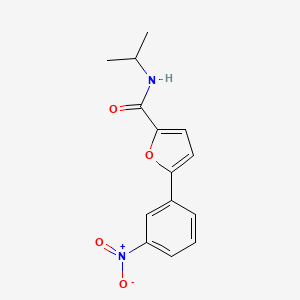
5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide, commonly known as NPC-15437, is a small molecule inhibitor that has shown promising results in various scientific research studies. It is an important chemical compound in the field of drug development and has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Pyrazolines — Derivatives of 2-nitrochalcone
Research on derivatives of 2-nitrochalcone, including compounds similar to 5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide, has shown that their acylation leads to N-acyl derivatives. These compounds have been studied for their structural properties and potential applications in chemistry (Orlov et al., 1993).
Synthesis of Nitrothiophenes with Electrophilic Substituents
Nitrothiophene compounds, closely related to this compound, have been prepared and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. The study found that certain derivatives exhibited potent radiosensitizing properties (Threadgill et al., 1991).
Antitubercular Activity of Thiazolidine Derivatives
A series of compounds structurally similar to this compound were synthesized and evaluated for their antitubercular activity. The study highlighted the potential of these compounds in addressing tuberculosis (Samadhiya et al., 2013).
Synthesis of New Carboxamide Derivatives
Research into the synthesis of new carboxamide derivatives, similar to this compound, has led to the discovery of compounds with potential applications in various fields of chemistry and biology. These compounds have been characterized for their molecular structures and reactivities (Kolyamshin et al., 2021).
Synthesis of Thiazole-5-carboxamide
A compound structurally related to this compound, namely 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide, was synthesized and studied for its unique structural features. This research contributes to the understanding of similar compounds' synthesis and potential applications (Chu et al., 2021).
PET Tracers of Serotonin Receptors
Compounds analogous to this compound have been prepared and evaluated as PET tracers for serotonin 5-HT1A receptors. These studies are crucial in developing tools for in vivo quantification of receptors in neuropsychiatric disorders (García et al., 2014).
Anticoccidial Agents
Nitropyridinecarboxamides, related to this compound, were synthesized and evaluated for their potential as anticoccidial agents. This research explores the therapeutic potential of these compounds in veterinary medicine (Morisawa et al., 1977).
In Vitro Antimicrobial Activities of Organotin Compounds
Organotin compounds derived from acids related to this compound were synthesized and tested for their antimicrobial properties. This research provides insight into the potential use of these compounds in battling microbial infections (Dias et al., 2015).
Synthesis and Reactivity of Thiazolo[4,5-f]quinoline
The synthesis and reactivity of thiazolo[4,5-f]quinoline, structurally akin to this compound, were studied. This research expands the knowledge of heterocyclic compounds' synthesis and potential applications (Aleksandrov et al., 2020).
Synthesis of Novel Dihydropyrimidine Derivatives
A series of dihydropyrimidine derivatives, related to this compound, were synthesized and screened for their antidiabetic properties. This study highlights the potential of these compounds in developing new antidiabetic medications (Lalpara et al., 2021).
Propiedades
IUPAC Name |
5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(2)15-14(17)13-7-6-12(20-13)10-4-3-5-11(8-10)16(18)19/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDRZXXUDZMKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

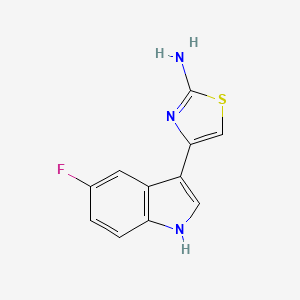
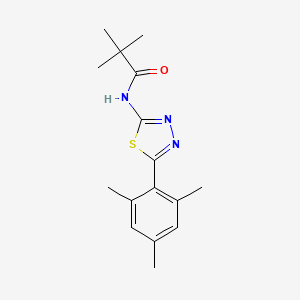

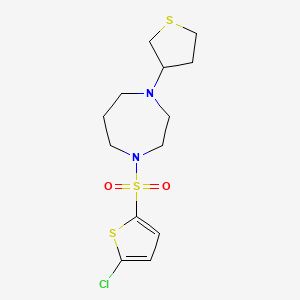
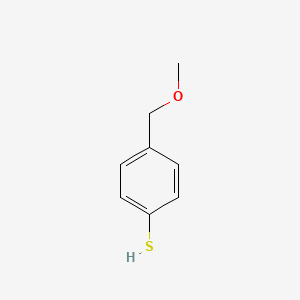
![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)
![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)
![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)
